![molecular formula C16H19N3O3S B14344648 N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide CAS No. 101513-61-5](/img/structure/B14344648.png)
N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide is a chemical compound with the molecular formula C14H14N2O3S and a molecular weight of 290.338 g/mol . It is also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone and Acetyldapsone . This compound is characterized by its sulfonamide group, which is known for its antibacterial properties.
Vorbereitungsmethoden
The synthesis of N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide typically involves the reaction of 4,4’-diaminodiphenylsulfone with acetic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance mechanisms.
Medicine: It is investigated for its potential therapeutic effects, particularly in treating bacterial infections.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide involves its interaction with bacterial enzymes. The sulfonamide group inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, thereby preventing bacterial growth . This inhibition occurs through competitive binding to the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria .
Vergleich Mit ähnlichen Verbindungen
N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide is similar to other sulfonamide compounds such as:
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis.
What sets this compound apart is its specific structure, which may confer unique properties and applications in various fields.
Eigenschaften
CAS-Nummer |
101513-61-5 |
|---|---|
Molekularformel |
C16H19N3O3S |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-[4-[4-amino-2-(dimethylamino)phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C16H19N3O3S/c1-11(20)18-13-5-7-14(8-6-13)23(21,22)16-9-4-12(17)10-15(16)19(2)3/h4-10H,17H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
IGJISPVYYOUUJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



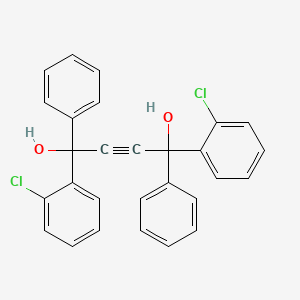
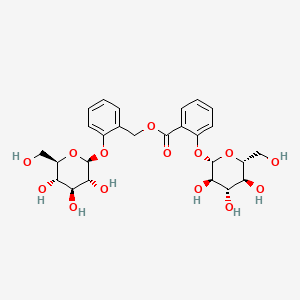
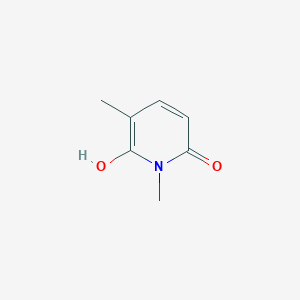
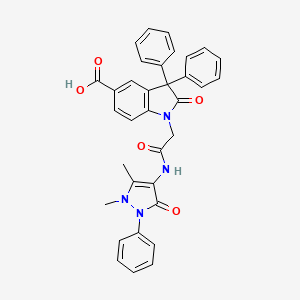

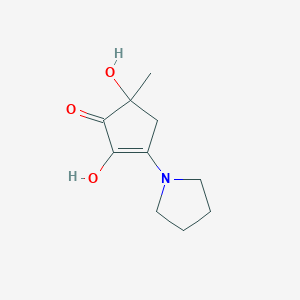


![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
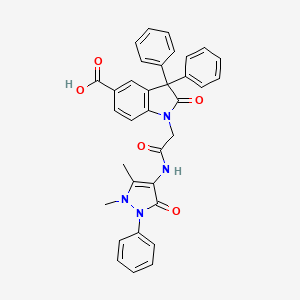

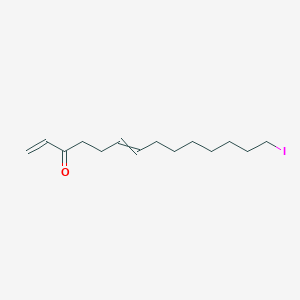
![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
